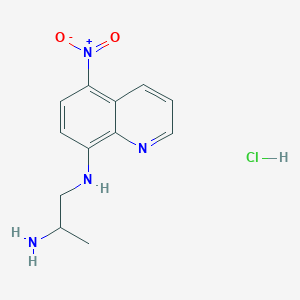
N-cyclohexyl-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclohexyl-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide, also known as CYM-5442, is a small molecule compound with potential therapeutic applications in various diseases. It was first synthesized in 2003 by researchers at the University of California, San Diego, and has since been the subject of several scientific studies.
作用机制
The mechanism of action of N-cyclohexyl-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is not fully understood, but it is believed to act through the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that plays a critical role in the regulation of inflammatory and immune responses, as well as in the development and progression of cancer. N-cyclohexyl-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide has been shown to inhibit the activation of NF-κB and its downstream targets, leading to the inhibition of inflammation and cancer cell growth.
Biochemical and Physiological Effects:
N-cyclohexyl-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide has been found to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of inflammation. It has also been found to have neuroprotective effects, including the reduction of oxidative stress and the inhibition of neuroinflammation.
实验室实验的优点和局限性
One of the advantages of using N-cyclohexyl-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide in lab experiments is its specificity for the NF-κB signaling pathway, which makes it a useful tool for studying the role of NF-κB in various diseases. However, one limitation of using N-cyclohexyl-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is its relatively low potency, which may require higher concentrations to achieve the desired effects.
未来方向
There are several future directions for the research and development of N-cyclohexyl-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide. One area of focus is the optimization of its potency and selectivity, which may improve its therapeutic potential. Another area of focus is the identification of new disease indications for N-cyclohexyl-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide, such as autoimmune diseases and metabolic disorders. Additionally, the development of novel delivery systems for N-cyclohexyl-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide may improve its pharmacokinetic properties and enhance its therapeutic efficacy.
合成方法
The synthesis of N-cyclohexyl-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide involves a multi-step process starting from commercially available starting materials. The first step involves the reaction of 2-chlorobenzoic acid with cyclohexylamine to form the corresponding amide. This is followed by the reaction of the amide with thionyl chloride to form the corresponding acid chloride, which is then reacted with 3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide in the presence of a base to form N-cyclohexyl-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide.
科学研究应用
N-cyclohexyl-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide has been found to have potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, and to reduce inflammation in animal models of inflammatory diseases. In addition, N-cyclohexyl-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide has been found to have neuroprotective effects in animal models of neurodegenerative diseases.
属性
IUPAC Name |
N-cyclohexyl-4-methylsulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4S/c1-23(20,21)18-11-15(22-14-10-6-5-9-13(14)18)16(19)17-12-7-3-2-4-8-12/h5-6,9-10,12,15H,2-4,7-8,11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULZKLQKNQUBGOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CC(OC2=CC=CC=C21)C(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N~2~-[(dimethylamino)sulfonyl]-N~2~-(2,5-dimethylphenyl)glycinamide](/img/structure/B6053039.png)
![N-(3'-methoxy-4-biphenylyl)-1-[(methylthio)acetyl]prolinamide](/img/structure/B6053046.png)
![5-[1-(2-furylmethyl)-2-pyrrolidinyl]-N-(4-pyridinylmethyl)-2-thiophenecarboxamide](/img/structure/B6053060.png)
![N-(2-methyl-6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)nicotinamide](/img/structure/B6053071.png)
![2-[4-{4-[2-(dimethylamino)ethoxy]benzyl}-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6053073.png)
![6-{1-[(5-chloro-2-thienyl)carbonyl]piperidin-4-yl}-2-methylpyrimidin-4(3H)-one](/img/structure/B6053079.png)

![2-[4-[3-(2-hydroxyethoxy)benzyl]-1-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6053092.png)
![5-{2-[(4,5-dibromo-2-thienyl)carbonyl]hydrazino}-3,3-dimethyl-5-oxopentanoic acid](/img/structure/B6053101.png)
![N-isopropyl-N-(2-methoxyethyl)-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6053109.png)
![N-(2-ethyl-6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)-2-methoxyacetamide](/img/structure/B6053115.png)
![2-{1-isobutyl-4-[(2-methyl-1H-imidazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6053121.png)
![4-tert-butylphenyl 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B6053126.png)
![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-methyl-2-(phenoxymethyl)-1,3-oxazole-4-carboxamide](/img/structure/B6053131.png)